

# Synthesis of 1-Methyl-1H-indazole-5-boronic acid: A Technical Guide

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## Compound of Interest

Compound Name: 1-Methyl-1H-indazole-5-boronic acid

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This in-depth technical guide details the synthesis pathways for **1-Methyl-1H-indazole-5-boronic acid**, a key building block in medicinal chemistry and drug discovery. This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

## Introduction

**1-Methyl-1H-indazole-5-boronic acid** (CAS No. 590418-08-9) is a versatile reagent frequently utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 1-methyl-1H-indazol-5-yl moiety into target molecules.<sup>[1][2][3][4]</sup> This structural motif is present in a variety of biologically active compounds, making its efficient synthesis a topic of significant interest in the field of drug development. The molecular formula of **1-Methyl-1H-indazole-5-boronic acid** is C<sub>8</sub>H<sub>9</sub>BN<sub>2</sub>O<sub>2</sub>, and its molecular weight is 175.98 g/mol .<sup>[1][3]</sup>

## Synthetic Pathways

The primary and most contemporary route for the synthesis of **1-Methyl-1H-indazole-5-boronic acid** and its esters involves the direct C-H borylation of 1-methyl-1H-indazole. This method is favored for its efficiency and atom economy. The most common precursor synthesized is the pinacol ester, which can be readily hydrolyzed to the desired boronic acid.

## Iridium-Catalyzed C-H Borylation

A prevalent method for the synthesis of indazole-based boronic esters is the iridium-catalyzed C-H borylation. This reaction utilizes an iridium catalyst, a ligand, and a boron source, typically bis(pinacolato)diboron (B2Pin2), to selectively functionalize a C-H bond. For 1-methyl-1H-indazole, the borylation reaction is directed to specific positions on the indazole ring.

A general procedure for this transformation involves the reaction of 1-methyl-1H-indazole with B2Pin2 in the presence of an iridium catalyst such as [Ir(OMe)COD]2 and a bipyridine-based ligand like dtbpy (4,4'-di-tert-butyl-2,2'-bipyridyl).<sup>[5]</sup> The reaction is typically carried out in a solvent like tert-butyl methyl ether (TBME) at elevated temperatures.<sup>[5]</sup>

## Experimental Protocols

The following is a detailed experimental protocol for the synthesis of **1-methyl-1H-indazole-5-boronic acid** pinacol ester, a direct precursor to the target molecule.

### Synthesis of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Materials:

- 1-Methyl-1H-indazole
- Bis(pinacolato)diboron (B2Pin2)
- [Ir(OMe)COD]2 (di-μ-methoxobis(1,5-cyclooctadiene)diiridium(I))
- 4,4'-Di-tert-butyl-2,2'-dipyridyl (dtbpy)
- tert-Butyl methyl ether (TBME)
- Dichloromethane (DCM)
- Water
- Hexane

## Procedure:[5]

- A round-bottomed flask equipped with a reflux condenser is charged with 1-methyl-1H-indazole (1.0 eq.), bis(pinacolato)diboron (B2Pin2, 0.505 eq.), 4,4'-di-tert-butyl-2,2'-dipyridyl (dtbpy, 0.006 eq.), and [Ir(OMe)COD]2 (0.003 eq.).
- Anhydrous tert-butyl methyl ether (TBME) is added to the flask (typically to achieve a concentration of 0.2 M).
- The resulting solution is heated to reflux (approximately 55 °C) under a nitrogen atmosphere.
- The reaction progress is monitored by GC-MS analysis until completion (typical reaction times range from 30 minutes to 4 hours, with conversions of approximately 70-95%).
- Upon completion, the reaction mixture is cooled to room temperature.
- The reaction is quenched with the addition of water and extracted with dichloromethane (DCM).
- The combined organic layers are collected, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrated in vacuo.
- The crude product is purified by flash column chromatography to afford the desired 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole.
- Further purification can be achieved by recrystallization from hexane or trituration from hexane at 5 °C to remove any residual pinacol/boronate impurities.

## Hydrolysis to 1-Methyl-1H-indazole-5-boronic acid

The resulting pinacol ester can be hydrolyzed to the corresponding boronic acid under standard conditions, typically involving treatment with an aqueous acid or base. A general procedure would involve stirring the pinacol ester in a mixture of a suitable organic solvent (like THF or acetone) and an aqueous acid (like HCl) or base (like NaOH), followed by extraction and purification.

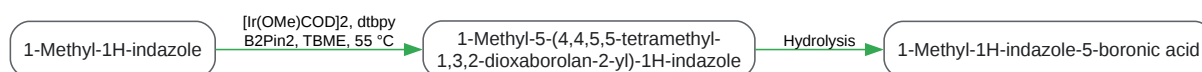
## Quantitative Data

The following table summarizes the key quantitative data for the synthesis of the pinacol ester precursor.

Parameter	Value	Reference
Starting Material	1-Methyl-1H-indazole	[5]
Borylation Reagent	Bis(pinacolato)diboron (B2Pin2)	[5]
Catalyst	[Ir(OMe)COD]2	[5]
Ligand	4,4'-Di-tert-butyl-2,2'-dipyridyl (dtbpy)	[5]
Solvent	tert-Butyl methyl ether (TBME)	[5]
Temperature	55 °C (Reflux)	[5]
Typical Reaction Time	0.5 - 4 hours	[5]
Typical Conversion	70 - 95%	[5]

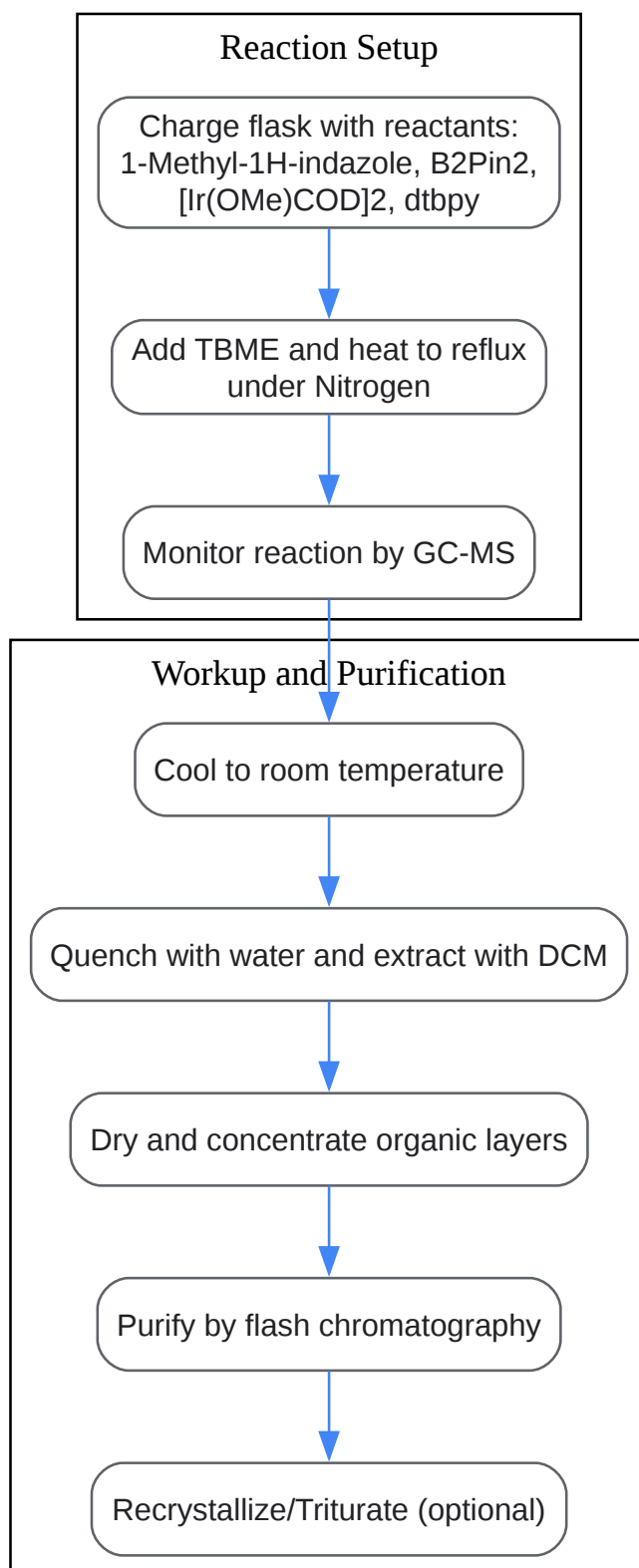
## Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow.



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Caption: Synthesis pathway for **1-Methyl-1H-indazole-5-boronic acid**.



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Caption: Experimental workflow for the borylation step.

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